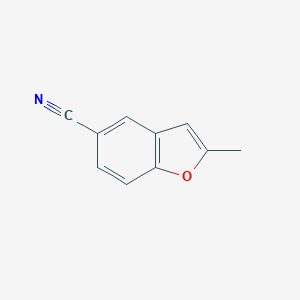

2-Methylbenzofuran-5-carbonitrile

概要

説明

2-Methylbenzofuran-5-carbonitrile is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol. It is a benzofuran derivative, which means it contains a benzofuran ring structure. This compound is known for its utility in various research applications due to its unique chemical properties.

準備方法

The synthesis of 2-Methylbenzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

化学反応の分析

2-Methylbenzofuran-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-Methylbenzofuran-5-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Methylbenzofuran-5-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

類似化合物との比較

2-Methylbenzofuran-5-carbonitrile is unique among benzofuran derivatives due to its specific substituents. Similar compounds include:

- 2-Methylbenzofuran-3-carbonitrile

- 2-Methylbenzofuran-4-carbonitrile

- 2-Methylbenzofuran-6-carbonitrile These compounds share the benzofuran core but differ in the position and nature of substituents, which can significantly affect their chemical properties and applications.

生物活性

2-Methylbenzofuran-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

This compound features a benzofuran core with a methyl group and a cyano group attached. Its structure is essential for its interaction with biological targets, influencing its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as anticancer agents.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, derivatives of benzofuran have been reported to increase the activity of caspases, which are crucial for the apoptotic pathway .

- Cytotoxicity Studies : In vitro studies demonstrated that various benzofuran derivatives exhibit significant cytotoxic effects against different cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The IC50 values for these compounds were determined, indicating their potency in reducing cell viability .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | TBD |

| 7-Acetyl-5,6-dimethoxy-benzofuran | HeLa | TBD |

| ACDB | K562 | TBD |

| BL-038 | HeLa | TBD |

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties.

- Broad Spectrum Activity : Compounds derived from benzofuran have shown activity against various pathogens, including bacteria and fungi. For instance, studies indicated that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as yeasts .

- Specific Findings : In a study focusing on the antimicrobial effects of benzofurans, several derivatives were found to be effective against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .

Enzyme Inhibition

Benzofuran compounds are known to inhibit various enzymes, which can be pivotal in their therapeutic applications.

- Carbonic Anhydrase Inhibition : Some studies have reported that benzofuran-based carboxylic acids act as inhibitors of carbonic anhydrases (CAs), which are important in regulating physiological processes such as pH and fluid balance. The inhibitory constants (KIs) for certain derivatives were found to be in the submicromolar range, indicating potent inhibition .

Table 2: Enzyme Inhibition by Benzofuran Derivatives

| Compound | Target Enzyme | KI (µM) |

|---|---|---|

| Benzofuran-based carboxylic acid | Carbonic Anhydrase IX | 0.56 |

| Meta-substituted derivative | Carbonic Anhydrase II | 37.0 |

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound and its derivatives:

- Apoptosis Induction : A study demonstrated that treatment with benzofuran derivatives led to increased ROS production and subsequent apoptosis in K562 cells. The results indicated a significant increase in caspase activity after prolonged exposure, suggesting a robust mechanism for inducing cancer cell death .

- Antimicrobial Efficacy : Another investigation reported on the synthesis of various benzofuran derivatives and their evaluation against M. tuberculosis. The findings revealed that specific modifications to the benzofuran structure enhanced antimicrobial potency while maintaining low toxicity levels towards mammalian cells .

特性

IUPAC Name |

2-methyl-1-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLGVAGVKWFRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。